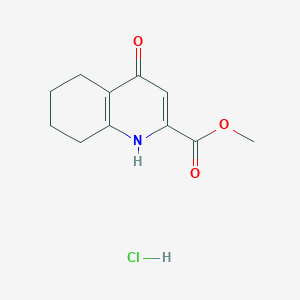![molecular formula C10H21N B13578888 [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclopropyl ring with substituents that make it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2,2-dimethyl-3-(2-methylpropyl)cyclopropyl bromide with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used in the development of new therapeutic agents. Its amine functionality makes it a candidate for drug design and discovery.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparaison Avec Des Composés Similaires
2,2-Dimethylcyclopropylamine: Shares the cyclopropyl and amine functionalities but lacks the additional methylpropyl group.
3-(2-Methylpropyl)cyclopropylamine: Similar structure but with different substitution patterns on the cyclopropyl ring.
Cyclopropylmethanamine: A simpler analog with only the cyclopropyl and methanamine groups.
Uniqueness: The presence of both 2,2-dimethyl and 2-methylpropyl groups on the cyclopropyl ring makes [2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine unique. This structural complexity can lead to distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
[2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H21N/c1-7(2)5-8-9(6-11)10(8,3)4/h7-9H,5-6,11H2,1-4H3 |
Clé InChI |
UVHHBKLXNSWEDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C(C1(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole](/img/structure/B13578805.png)
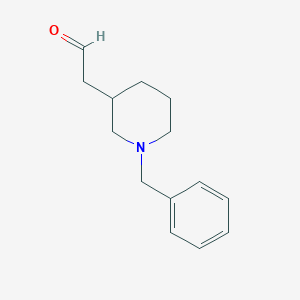
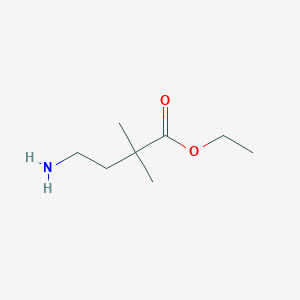

![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
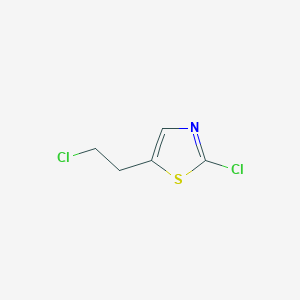

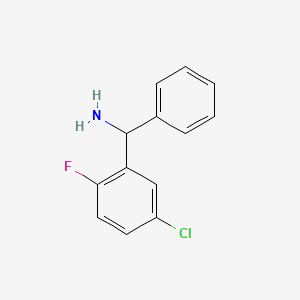
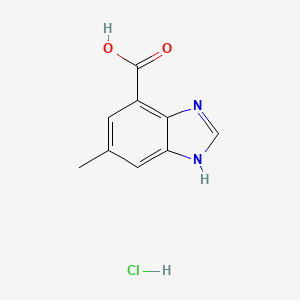
![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)



